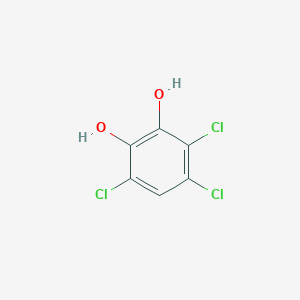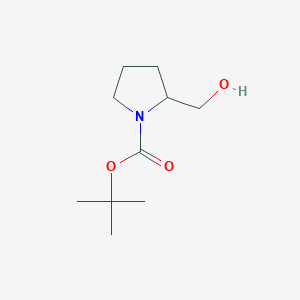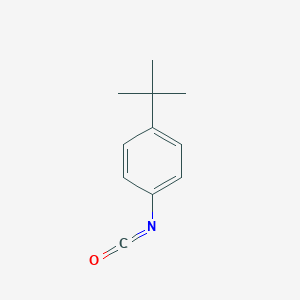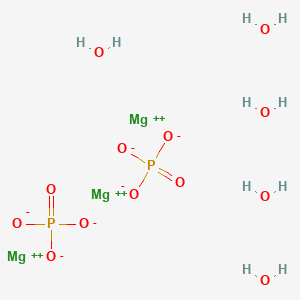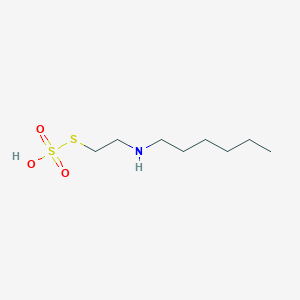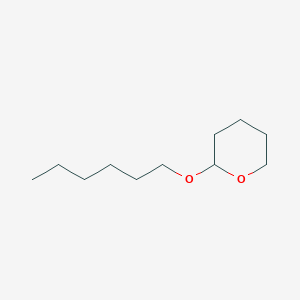
2-(Hexyloxy)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hexyloxy)tetrahydro-2H-pyran, also known as HTHP, is a cyclic ether compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that has a sweet odor and is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 2-(Hexyloxy)tetrahydro-2H-pyran is not fully understood, but it is believed to interact with the hydrophobic regions of biomolecules, such as proteins and lipids. This interaction can alter the conformation of these molecules, leading to changes in their function.
Efectos Bioquímicos Y Fisiológicos
2-(Hexyloxy)tetrahydro-2H-pyran has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. 2-(Hexyloxy)tetrahydro-2H-pyran has also been found to have anti-inflammatory properties, which can reduce inflammation and pain. Additionally, 2-(Hexyloxy)tetrahydro-2H-pyran has been found to have antimicrobial properties, which can inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Hexyloxy)tetrahydro-2H-pyran in lab experiments is its low toxicity. It is also a stable compound that can be stored for long periods of time. However, 2-(Hexyloxy)tetrahydro-2H-pyran has limited solubility in some solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(Hexyloxy)tetrahydro-2H-pyran. One area of research is the development of new synthetic methods for 2-(Hexyloxy)tetrahydro-2H-pyran that are more efficient and environmentally friendly. Another area of research is the investigation of the potential biomedical applications of 2-(Hexyloxy)tetrahydro-2H-pyran, such as its use as a drug delivery agent or in tissue engineering. Additionally, the study of the interaction of 2-(Hexyloxy)tetrahydro-2H-pyran with biomolecules can provide insights into its mechanism of action and potential therapeutic applications.
In conclusion, 2-(Hexyloxy)tetrahydro-2H-pyran is a promising compound that has potential applications in various fields of science. Its synthesis method is simple and cost-effective, and it has several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for the study of 2-(Hexyloxy)tetrahydro-2H-pyran that can lead to new discoveries and applications.
Métodos De Síntesis
The synthesis of 2-(Hexyloxy)tetrahydro-2H-pyran can be achieved through the reaction of hexanol and tetrahydrofuran in the presence of an acid catalyst. The reaction takes place at room temperature and yields 2-(Hexyloxy)tetrahydro-2H-pyran as the final product. This method is simple, cost-effective, and has a high yield.
Aplicaciones Científicas De Investigación
2-(Hexyloxy)tetrahydro-2H-pyran has been extensively studied for its potential applications in various fields of science. It has been found to be an effective solvent for the extraction of natural products from plants, such as essential oils and flavonoids. 2-(Hexyloxy)tetrahydro-2H-pyran has also been used as a reaction medium in organic synthesis, and as a component in the preparation of polymers and resins.
Propiedades
Número CAS |
1927-63-5 |
|---|---|
Nombre del producto |
2-(Hexyloxy)tetrahydro-2H-pyran |
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2-hexoxyoxane |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h11H,2-10H2,1H3 |
Clave InChI |
LMUWFXQGRIPPJK-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1CCCCO1 |
SMILES canónico |
CCCCCCOC1CCCCO1 |
Otros números CAS |
1927-63-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



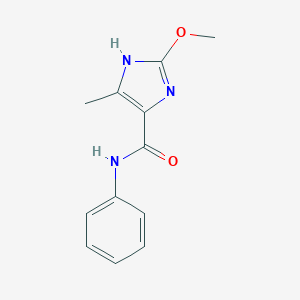

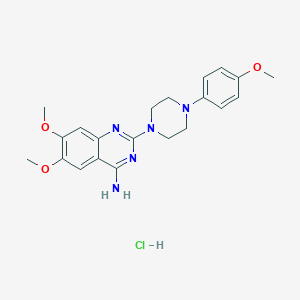

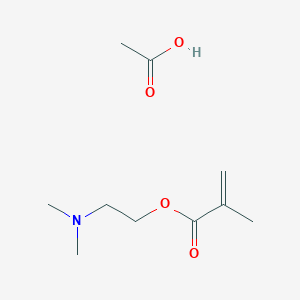
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)

